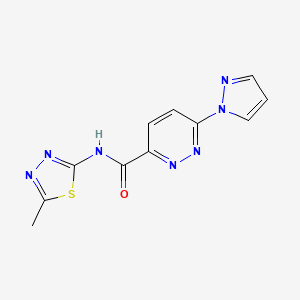

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7OS/c1-7-14-17-11(20-7)13-10(19)8-3-4-9(16-15-8)18-6-2-5-12-18/h2-6H,1H3,(H,13,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWAWHSTJPGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclization of appropriate dicarbonyl compounds with hydrazine.

Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrazole intermediates with the pyridazine ring under suitable conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the pyrazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced derivatives of the pyrazole ring.

Substitution: Substituted amides or esters at the carboxamide group.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of pyridazine and thiadiazole compounds exhibit notable anti-inflammatory and analgesic properties. For instance, studies have shown that certain pyridazinone derivatives demonstrate analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced ulcerogenicity. In particular, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been evaluated for its potential as an analgesic agent in various animal models .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research highlights its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

There is growing interest in the anticancer properties of pyridazine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Thiadiazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole.

- Pyridazine Synthesis : Subsequent cyclization reactions lead to the formation of the pyridazine core.

- Final Coupling : The final step usually involves coupling the thiadiazole derivative with a pyrazole moiety to yield the target compound.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that this compound exhibited significant anti-inflammatory effects as measured by paw edema reduction in carrageenan-induced inflammation tests. The compound was found to be more effective than standard NSAIDs at equivalent doses .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

- Bioavailability : The target compound’s pyridazine-thiadiazole scaffold provides a balance between solubility (via thiadiazole’s polarity) and membrane penetration (via pyridazine’s planar structure). In contrast, pyrimidine-based BJ52846 () has a higher molecular weight (~370 vs. ~348), which may limit passive diffusion .

- Synthetic Complexity : Fluorinated derivatives () require multi-step syntheses with chiral resolution, whereas the target compound’s synthesis is comparatively straightforward, leveraging nucleophilic aromatic substitution .

- Metabolic Stability : Thiadiazole rings (common in the target compound and BJ52846) resist oxidative metabolism, enhancing half-life. Deuterated analogs () further optimize metabolic stability but require specialized isotopic synthesis .

Patent and Crystallographic Relevance

- The crystalline form of the triazole-substituted pyridazine in highlights the importance of solid-state characterization for intellectual property claims. Similarly, SHELX-based crystallography () is critical for confirming the target compound’s conformation .

- Fluorinated analogs () are patented for imaging applications, suggesting that the target compound’s pyrazole-thiadiazole system could be repurposed for diagnostic radiotracers with structural modifications .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of thiadiazole, pyrazole, and pyridazine rings, which contributes to its distinct chemical and biological properties. Its molecular formula is with a molecular weight of 273.30 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity

Anticancer Properties:

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent growth inhibition. Specifically, one study reported an IC50 value of 0.28 µg/mL for a related compound against MCF-7 cells .

Mechanism of Action:

The mechanism underlying the anticancer activity appears to involve cell cycle arrest and apoptosis induction. Treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in cancer cells, leading to programmed cell death . Additionally, compounds have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for mitotic spindle assembly in cancer cells .

Antimicrobial Activity:

Beyond anticancer properties, this compound also exhibits antimicrobial activity. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial effects against various pathogens due to their ability to disrupt microbial cell function .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 Value | Target Cell Line |

|---|---|---|---|

| Compound 4e | Anticancer | 0.28 µg/mL | MCF-7 |

| Compound 4i | Anticancer | 9.6 µM | HepG2 |

| Thiadiazole Derivative II | Antimicrobial | Not specified | Various pathogens |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several thiadiazole derivatives for their cytotoxicity against MCF-7 and HepG2 cells using the MTT assay. The results indicated that compounds with enhanced lipophilicity showed improved anticancer activity through increased cellular uptake and bioavailability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution in thiadiazole-pyridazine coupling.

- Catalyst Use : Potassium carbonate (K₂CO₃) is effective for deprotonation and activating intermediates (e.g., in ).

- Temperature Control : Room-temperature stirring reduces side reactions (e.g., ), while reflux may accelerate cyclization ( ).

- Purification : Column chromatography or preparative TLC (as in ) resolves impurities. Recrystallization from ethanol improves crystalline purity.

Example Data from Analogous Syntheses ( ):

| Reaction Component | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt coupling | DMF, RT, 30 min | 68–71 | >95% |

| Triethylamine as base | Chloroform extraction | 62–68 | 90–93% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.